molecular formula C19H15BrFN5S B2679962 1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1251593-56-2

1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2679962
CAS No.: 1251593-56-2
M. Wt: 444.33
InChI Key: XWQACNWSEPUBGO-UHFFFAOYSA-N
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Description

1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of halogenated aromatic rings, a thiazole ring, and a triazole ring

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound might be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its ability to interact with various biological targets makes it a candidate for studying enzyme inhibition, receptor binding, and other biological processes.

Medicine

In medicinal chemistry, 1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Its unique combination of functional groups allows for the design of materials with tailored properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with 2,5-dimethylphenylamine, the thiazole ring can be formed through a cyclization reaction with appropriate reagents such as carbon disulfide and an alkyl halide.

    Bromination and Fluorination: The aromatic ring can be selectively brominated and fluorinated using bromine and fluorine sources under controlled conditions.

    Triazole Formation:

    Coupling Reactions: The final step involves coupling the thiazole and triazole rings with the halogenated aromatic ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.

    Coupling Reactions: The aromatic rings can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups, while oxidation could lead to the formation of quinones or other oxidized species.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
  • 1-(4-bromo-2-methylphenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
  • 1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-ol

Uniqueness

What sets 1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine apart is its specific combination of halogenated aromatic rings and heterocyclic structures. This unique arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)-5-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN5S/c1-10-3-4-11(2)13(7-10)15-9-27-19(23-15)17-18(22)26(25-24-17)16-6-5-12(20)8-14(16)21/h3-9H,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQACNWSEPUBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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